

"2-Ethoxy-5-methylbenzaldehyde" potential research applications

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Compound of Interest

Compound Name: 2-Ethoxy-5-methylbenzaldehyde

CAS No.: 116529-99-8

Cat. No.: B1321629

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Technical Monograph: 2-Ethoxy-5-methylbenzaldehyde

CAS Number: 116529-99-8 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry. Structurally derived from 5-methylsalicylaldehyde, this compound features an ethoxy ether functionality at the ortho position and a methyl group at the meta position relative to the aldehyde.

Its primary utility lies in its dual reactivity: the aldehyde moiety acts as a potent electrophile for condensation reactions (Knoevenagel, Claisen-Schmidt, Schiff base formation), while the ethoxy group modulates lipophilicity and electronic density, distinguishing it from its methoxy analog. It is a key building block for bioactive chalcones, Schiff base ligands for catalysis, and benzofuran-based pharmaceuticals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	2-Ethoxy-5-methylbenzaldehyde
CAS Number	116529-99-8
Appearance	Pale yellow liquid to low-melting solid
Boiling Point	~250–255 °C (Predicted @ 760 mmHg)
LogP	~2.5 (Predicted)
Solubility	Soluble in DCM, EtOAc, Ethanol, DMSO; Insoluble in water
Storage	Inert atmosphere (N ₂ /Ar), 2–8 °C

Synthetic Pathways (Upstream)

The industrial and laboratory-scale synthesis of **2-ethoxy-5-methylbenzaldehyde** is achieved via the Williamson Ether Synthesis, essentially alkylating the phenolic oxygen of 5-methylsalicylaldehyde.

Core Synthesis Protocol

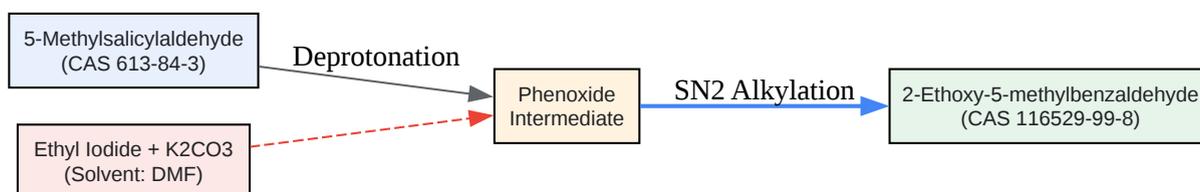
Precursor: 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr). Base: Potassium Carbonate (K₂CO₃).

Mechanism & Rationale

The reaction proceeds via an S_N2 mechanism. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group.

- Why K₂CO₃? A mild base is preferred over NaH to prevent side reactions (e.g., Cannizzaro) at the aldehyde center.
- Why DMF/Acetone? Polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the phenoxide.

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthesis via Williamson Etherification.

Downstream Applications & Research Utility

A. Schiff Base Ligands (Catalysis & Materials)

The aldehyde group readily condenses with primary amines to form imines (Schiff bases).[1][2]

- Application: These ligands coordinate with transition metals (Cu, Ni, Zn).[3][1] Unlike salicylaldehyde ligands, the ethoxy group prevents direct O-metal coordination, forcing coordination through the nitrogen or requiring auxiliary donors. This is crucial for tuning the geometry of catalysts used in polymerization.
- Research Insight: The 5-methyl group adds steric bulk that can enhance the hydrolytic stability of the resulting imine.

B. Bioactive Chalcones (Drug Discovery)

Through Claisen-Schmidt condensation with acetophenones or acetone, the compound yields chalcones.

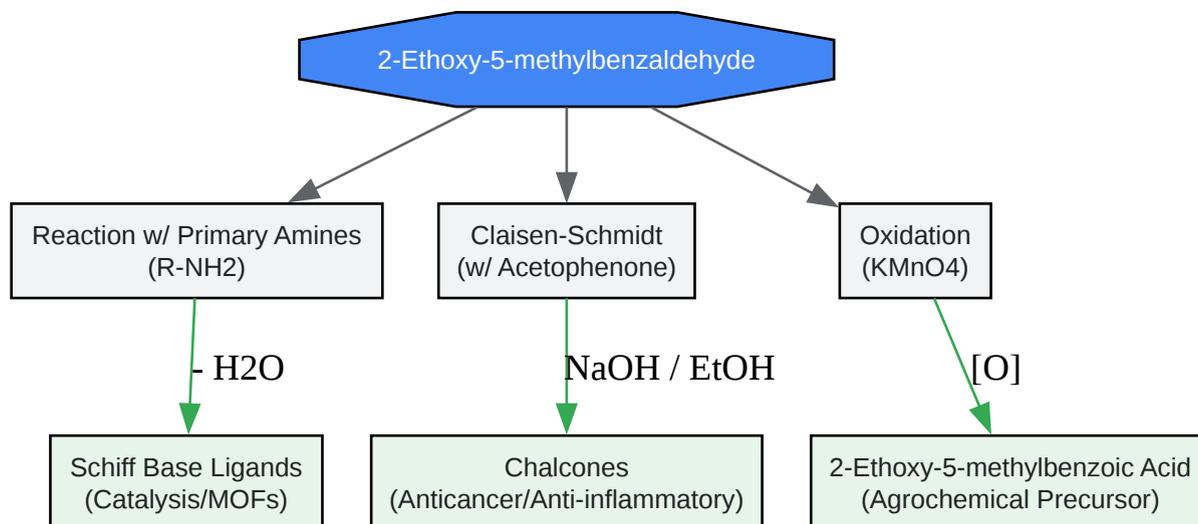
- Therapeutic Potential: Chalcones derived from alkoxy-benzaldehydes exhibit potent anti-inflammatory and anti-cancer activity by inhibiting the NF- κ B signaling pathway. The ethoxy tail improves membrane permeability compared to the methoxy analog.

C. Heterocycle Synthesis (Benzofurans)

This molecule is a precursor for substituted benzofurans, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs).

- Route: Reaction with alpha-halo ketones followed by cyclization.[4]

Visualization: Reaction Network



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Figure 2: Primary divergent synthetic pathways for drug discovery and materials science.

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-5-methylbenzaldehyde

This protocol is adapted for high-yield laboratory synthesis.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reagents:
 - 2-Hydroxy-5-methylbenzaldehyde: 13.6 g (100 mmol)
 - Ethyl Iodide: 17.1 g (110 mmol)

- Potassium Carbonate (anhydrous): 27.6 g (200 mmol)
- DMF (Dimethylformamide): 100 mL
- Procedure:
 - Dissolve the aldehyde in DMF.
 - Add K_2CO_3 and stir at room temperature for 15 minutes (color change to yellow/orange indicates phenoxide formation).
 - Add Ethyl Iodide dropwise.
 - Heat the mixture to 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Workup:
 - Pour the reaction mixture into 500 mL ice-cold water.
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash organic layer with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).

Protocol B: Synthesis of a Schiff Base Derivative

Target: (E)-1-(2-ethoxy-5-methylphenyl)-N-phenylmethanimine

- Reagents: **2-Ethoxy-5-methylbenzaldehyde** (10 mmol) + Aniline (10 mmol).
- Solvent: Ethanol (20 mL) + 2 drops of Glacial Acetic Acid (catalyst).
- Procedure: Reflux for 3 hours. The product often precipitates upon cooling.
- Yield: Recrystallize from ethanol to obtain yellow crystals.

Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Handling: Use in a fume hood. Avoid dust/aerosol formation.
- First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

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